SP4f

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

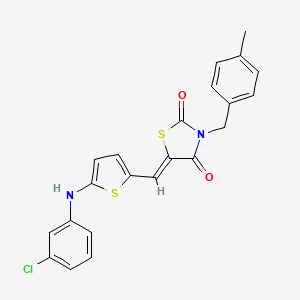

C22H17ClN2O2S2 |

|---|---|

分子量 |

441.0 g/mol |

IUPAC 名称 |

(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C22H17ClN2O2S2/c1-14-5-7-15(8-6-14)13-25-21(26)19(29-22(25)27)12-18-9-10-20(28-18)24-17-4-2-3-16(23)11-17/h2-12,24H,13H2,1H3/b19-12- |

InChI 键 |

GYLLGYDVQJYVSV-UNOMPAQXSA-N |

手性 SMILES |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(S3)NC4=CC(=CC=C4)Cl)/SC2=O |

规范 SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)NC4=CC(=CC=C4)Cl)SC2=O |

产品来源 |

United States |

Foundational & Exploratory

what are the physical properties of sulfur tetrafluoride

An In-depth Technical Guide to the Physical Properties of Sulfur Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur tetrafluoride (SF₄) is a colorless, corrosive gas with a pungent odor similar to sulfur dioxide.[1] It serves as a potent and selective fluorinating agent, a characteristic that has cemented its importance in the synthesis of high-value organofluorine compounds for the pharmaceutical and specialty chemical industries. Despite its utility, its high toxicity and reactivity, particularly with water, necessitate specialized handling procedures and a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the core physical properties of sulfur tetrafluoride, details the experimental methodologies for their determination, and outlines key chemical behaviors through logical diagrams.

Core Physical Properties

The physical characteristics of sulfur tetrafluoride are critical for its storage, handling, and application in synthetic chemistry. The data, compiled from various reputable sources, are summarized below.

Data Summary Table

| Physical Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | SF₄ | [1] | |

| Molecular Weight | 108.06 g/mol | [1] | |

| Appearance | Colorless Gas | Standard Temperature and Pressure | [1] |

| Odor | Pungent, sulfur-like odor | Similar to sulfur dioxide | [1] |

| Melting Point | -121.0 °C (-185.8 °F) | [1] | |

| Boiling Point | -38 °C (-36.4 °F) | At 760 mmHg | [1] |

| Density (Liquid) | 1.95 g/cm³ | At -78 °C | |

| Density (Gas) | 4.55 g/L | At 20 °C | |

| Vapor Density | 3.78 | Relative to air (Air = 1) | [1] |

| Vapor Pressure | 10.5 atm | At 21.1 °C (70 °F) | [1] |

| Solubility | Reacts vigorously with water | Decomposes to SO₂ and HF | [1] |

| Soluble in benzene | |||

| Ionization Potential | 12.63 eV |

Experimental Protocols for Property Determination

The determination of the physical properties of a hazardous and reactive gas like sulfur tetrafluoride requires specialized equipment and adherence to stringent safety protocols. Standard benchtop methods must be modified to account for its low boiling point, high pressure, and extreme reactivity.

Safety and Handling Precautions

All experimental work with SF₄ must be conducted in a well-ventilated fume hood or a glovebox.[2] A gas-tight chemical protection suit with self-contained breathing apparatus is required for handling potential leaks.[3] All equipment must be constructed from materials resistant to SF₄ and its hydrolysis product, hydrofluoric acid (HF), such as stainless steel or Hastelloy.[4] Glass apparatus is generally unsuitable as SF₄ attacks it.[3] Reactions are typically performed in high-pressure autoclaves or specialized flow reactors.[4][5]

Determination of Melting and Boiling Points

The melting and boiling points of SF₄ are determined using low-temperature calorimetry and vapor pressure measurements under controlled conditions.

-

Principle : Differential Scanning Calorimetry (DSC) is the preferred method. A sealed, high-pressure sample pan containing condensed SF₄ is cooled to a very low temperature (e.g., with liquid nitrogen). A controlled heating program is then applied. The instrument measures the heat flow required to raise the sample's temperature. Phase transitions like melting appear as endothermic peaks on the resulting thermogram.[6][7][8] The boiling point is determined by measuring the vapor pressure of the liquid SF₄ at various temperatures in a sealed, pressure-rated apparatus. The temperature at which the vapor pressure equals atmospheric pressure (760 mmHg) is the normal boiling point.[9]

-

Methodology :

-

Sample Preparation : A small quantity of SF₄ gas is condensed into a pre-cooled, high-pressure stainless steel crucible within a controlled inert atmosphere (e.g., a glovebox) to prevent premature reaction with moisture. The crucible is hermetically sealed.

-

Calorimetric Measurement (Melting Point) : The sealed crucible is placed in a DSC apparatus. It is cooled to approximately -150 °C. The sample is then heated at a slow, constant rate (e.g., 1-2 °C/min). The onset temperature of the large endothermic peak corresponds to the melting point.[8]

-

Vapor Pressure Measurement (Boiling Point) : Liquid SF₄ is placed in a thermostated pressure vessel equipped with a pressure transducer. The temperature of the vessel is slowly increased, and the corresponding vapor pressure is recorded. The data is plotted, and the temperature corresponding to 1 atm is interpolated to find the boiling point.[9]

-

Determination of Density

-

Principle : The density of gaseous SF₄ can be determined by accurately measuring the mass of a known volume of the gas at a specific temperature and pressure. For the liquid, a similar principle is applied at low temperatures.

-

Methodology (Gas) :

-

A stainless steel gas bulb of a precisely known volume is evacuated to a high vacuum and weighed.

-

The bulb is filled with SF₄ gas to a specific, measured pressure (below 1 atm) and temperature.

-

The filled bulb is re-weighed. The mass of the gas is the difference between the filled and evacuated weights.

-

The density is calculated by dividing the mass of the gas by the known volume of the bulb. This can be repeated at several pressures and extrapolated to zero pressure for ideal gas behavior correction.

-

Chemical Behavior and Experimental Workflows

While not possessing a biological signaling pathway, the chemical reactivity of SF₄ provides logical relationships that can be visualized. Its vigorous hydrolysis and its role in deoxyfluorination are two core chemical processes.

Hydrolysis of Sulfur Tetrafluoride

Sulfur tetrafluoride reacts rapidly and exothermically with water. This reaction is a critical safety consideration, as it produces corrosive and toxic fumes. The overall reaction proceeds via an intermediate, thionyl fluoride (SOF₂), to ultimately yield sulfur dioxide (SO₂) and hydrogen fluoride (HF).[1]

SF₄ + 2 H₂O → SO₂ + 4 HF

The diagram below illustrates this two-step hydrolysis process.

Caption: Reaction pathway for the hydrolysis of SF₄.

Deoxyfluorination Experimental Workflow

Sulfur tetrafluoride is a key reagent for converting carbonyl groups (C=O) and alcohols (C-OH) into difluoro (CF₂) and fluoro (CF) groups, respectively. Modern protocols often employ continuous flow systems to enhance safety and control.[5] The diagram below shows a generalized workflow for such a reaction.

Caption: Generalized workflow for continuous flow deoxyfluorination using SF₄.

References

- 1. Sulfur tetrafluoride | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. ICSC 1456 - SULFUR TETRAFLUORIDE [inchem.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. calnesis.com [calnesis.com]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Chemical Structure and Bonding of Sulfur Tetrafluoride (SF4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur tetrafluoride (SF4) is a significant and versatile inorganic compound, widely recognized for its utility as a selective fluorinating agent in organic synthesis, a crucial process in the development of pharmaceuticals and specialty chemicals. A thorough understanding of its chemical structure and bonding is paramount for predicting its reactivity and optimizing its applications. This technical guide provides a comprehensive overview of the molecular architecture, bonding theories, and experimental characterization of SF4, tailored for a scientific audience. It consolidates quantitative structural data, details experimental methodologies for its characterization, and employs visualizations to elucidate key concepts.

Molecular Structure and Geometry

Sulfur tetrafluoride possesses a distinctive seesaw molecular geometry, a direct consequence of the electronic arrangement around the central sulfur atom. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, SF4 is classified as an AX4E molecule, indicating four bonding pairs (X) and one lone pair (E) of electrons around the central atom (A).[1][2][3] This arrangement leads to a trigonal bipyramidal electron geometry. To minimize electron-electron repulsion, the lone pair occupies an equatorial position, which offers more space than an axial position.[4] This lone pair distorts the ideal trigonal bipyramidal geometry, resulting in the observed seesaw shape of the molecule.[5][6]

The molecule exhibits C2v symmetry and has two distinct types of fluorine atoms: two axial and two equatorial.[7] The axial fluorine atoms are positioned approximately 180° from each other, while the equatorial fluorine atoms are closer together.

Quantitative Structural Data

The precise bond lengths and angles of SF4 have been determined through gas-phase studies utilizing microwave spectroscopy and gas electron diffraction. These experimental techniques provide invaluable data for understanding the molecule's structure.

| Parameter | Gas Electron Diffraction | Microwave Spectroscopy |

| S-F (axial) Bond Length | 1.643 ± 0.005 Å[8] | 1.646 ± 0.003 Å[9] |

| S-F (equatorial) Bond Length | 1.542 ± 0.005 Å[8] | 1.545 ± 0.003 Å[9] |

| F(axial)-S-F(axial) Bond Angle | 176.8° ± 2.5°[8] | 186° 56’ ± 30’ |

| F(equatorial)-S-F(equatorial) Bond Angle | 103.8° ± 0.6°[8] | 101° 33’ ± 30’[9] |

| Dipole Moment | 0.632 D[7] |

Table 1: Experimentally determined structural parameters for SF4.

The solid-state structure of SF4 has been determined by X-ray crystallography, revealing an orthorhombic crystal system with the space group P212121. In the solid state, there are observable intermolecular S···F interactions.[10][11]

Bonding in Sulfur Tetrafluoride

The bonding in SF4 can be described by several theoretical models, each providing a different level of insight into its electronic structure.

Hybridization Theory

In the context of valence bond theory, the central sulfur atom in SF4 is described as undergoing sp3d hybridization.[12][13][14][15] The sulfur atom has six valence electrons. To form five electron domains (four bonding pairs and one lone pair), one 3s, three 3p, and one 3d orbital of the sulfur atom mix to form five sp3d hybrid orbitals.[13] Four of these hybrid orbitals overlap with the 2p orbitals of the four fluorine atoms to form four S-F sigma bonds, while the fifth hybrid orbital accommodates the non-bonding lone pair of electrons.

Molecular Orbital Theory

A more advanced description of the bonding in SF4 is provided by molecular orbital (MO) theory. This model considers the combination of atomic orbitals of sulfur and the four fluorine atoms to form a set of bonding, non-bonding, and anti-bonding molecular orbitals. The MO diagram for SF4 is complex but provides a more accurate picture of the electron distribution and bond orders within the molecule. It can also explain the partial ionic character of the S-F bonds due to the significant electronegativity difference between sulfur and fluorine.

Experimental Protocols for Characterization

The structural and spectroscopic properties of SF4 are determined through various experimental techniques. Below are detailed methodologies for some of the key experiments.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[1]

Methodology:

-

Sample Introduction: A gaseous sample of SF4 is introduced into a high-vacuum chamber through a fine nozzle (typically around 0.2 mm in diameter).[1]

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a digital detector.[1] A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.

-

Data Analysis: The diffraction pattern is digitized and converted into a plot of scattering intensity versus scattering angle. This experimental scattering curve is then compared to theoretical curves calculated for various molecular models. A least-squares refinement process is used to determine the structural parameters (bond lengths, bond angles, and vibrational amplitudes) that provide the best fit to the experimental data.

X-ray Crystallography

X-ray crystallography is employed to determine the arrangement of atoms in the solid state.[10][14] For a low-melting substance like SF4 (melting point: -121.0 °C), this requires specialized low-temperature techniques.

Methodology:

-

Crystal Growth: Single crystals of SF4 can be grown by slowly cooling the neat liquid or by crystallization from a suitable solvent like CF2Cl2 at low temperatures (e.g., -131.8 °C).[5]

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas to maintain its crystalline state.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded as the crystal is rotated. A complete dataset consists of thousands of reflections.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined using least-squares methods to achieve the best agreement with the experimental data.

Vibrational Spectroscopy (Raman)

Raman spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding.

Methodology:

-

Sample Preparation: For solid-phase analysis, SF4 is condensed and maintained at a low temperature (e.g., -100 °C) in a suitable sample holder, such as a sealed FEP tube.[1]

-

Instrumentation: A laser (e.g., Nd:YAG) is used as the excitation source. The laser beam is focused on the sample.

-

Signal Collection: The scattered light is collected, typically in a backscattering geometry, and passed through a filter to remove the intense Rayleigh scattered light.

-

Spectral Analysis: The Raman scattered light is dispersed by a spectrometer and detected. The resulting Raman spectrum shows a series of peaks, each corresponding to a specific vibrational mode of the SF4 molecule. The positions and intensities of these peaks can be used to identify the molecule and analyze its structure.

Synthesis of Sulfur Tetrafluoride

Several methods are available for the synthesis of SF4. A common laboratory preparation involves the reaction of sulfur dichloride with sodium fluoride in a polar aprotic solvent like acetonitrile at elevated temperatures.[13]

Reaction: 3 SCl2 + 4 NaF → SF4 + S2Cl2 + 4 NaCl

Another method involves the direct fluorination of sulfur.[13]

Reaction: S + 2 F2 → SF4

More recently, methods using sulfur chlorides and hydrogen fluoride have been developed.

Reactivity and Applications

The chemical behavior of SF4 is dominated by its ability to act as a potent and selective fluorinating agent. It is particularly effective in converting carbonyl groups (C=O) to geminal difluorides (CF2) and hydroxyl groups (-OH) to monofluorides (-F).[7][12] This reactivity is invaluable in the synthesis of complex organofluorine compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atoms.[7] SF4 is also a precursor for other important fluorinating reagents, such as DAST (diethylaminosulfur trifluoride).[12]

Conclusion

The chemical structure and bonding of sulfur tetrafluoride are well-characterized, revealing a seesaw molecular geometry governed by the principles of VSEPR theory and describable by sp3d hybridization of the central sulfur atom. Quantitative structural data from gas electron diffraction and microwave spectroscopy provide precise bond lengths and angles, while X-ray crystallography elucidates its solid-state structure. A thorough understanding of these fundamental aspects, coupled with knowledge of its synthesis and reactivity, is essential for the effective and safe utilization of SF4 as a powerful fluorinating agent in modern chemical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microwave Spectroscopy | Teaching [teaching.astro.uni-koeln.de]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. US3950498A - Process for the production of sulfur tetrafluoride - Google Patents [patents.google.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. gfzpublic.gfz.de [gfzpublic.gfz.de]

A Technical Guide to the Synthesis and Preparation of Sulfur Tetrafluoride (SF₄)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sulfur tetrafluoride (SF₄) is a highly toxic, corrosive, and moisture-sensitive gas.[1][2] Its synthesis and handling require specialized equipment, a controlled environment, and significant expertise in managing hazardous materials. This document is intended for informational purposes for qualified professionals and does not constitute a recommendation or a guide for inexperienced personnel. All operations involving SF₄ must be conducted in a high-performance fume hood with appropriate personal protective equipment. Hydrolysis of SF₄ produces highly dangerous hydrogen fluoride (HF) and sulfur dioxide (SO₂).[1]

Introduction

Sulfur tetrafluoride (SF₄) is a versatile and selective fluorinating agent with significant applications in organic synthesis, particularly in the pharmaceutical, agrochemical, and specialty chemical industries.[1][3] It is primarily used for the deoxofluorination of carbonyl compounds (aldehydes and ketones) to geminal difluorides and carboxylic acids to trifluoromethyl groups.[2] Its ability to convert hydroxyl groups into carbon-fluorine bonds is also a cornerstone of its utility. Given its importance, a thorough understanding of its synthesis is crucial for its application in research and development.

This guide provides a technical overview of the principal methods for preparing sulfur tetrafluoride, focusing on the underlying chemistry, reaction conditions, and yields.

Primary Synthesis Pathways

The synthesis of sulfur tetrafluoride can be broadly categorized into two main approaches: direct fluorination of elemental sulfur and fluorination of sulfur chlorides.

Synthesis from Elemental Sulfur

The direct reaction of elemental sulfur with a fluorinating agent is a common route for industrial-scale production.

-

Direct Fluorination with Elemental Fluorine (F₂): This is a primary industrial method where molten sulfur reacts directly with fluorine gas.[4] The reaction is highly exothermic and requires careful temperature control to maximize the yield of SF₄ and minimize the formation of the more stable sulfur hexafluoride (SF₆).[4] The process typically involves bubbling fluorine gas through molten sulfur in a specialized reactor.[4]

-

Reaction: S + 2F₂ → SF₄

-

-

Reaction with Metal Fluorides: High-valent metal fluorides, such as cobalt(III) fluoride (CoF₃), can fluorinate elemental sulfur. This method is less common and often requires specific conditions, such as high temperatures or ball milling, to proceed effectively.[4][5]

Synthesis from Sulfur Chlorides

The fluorination of sulfur chlorides (SCl₂ or S₂Cl₂) is a more common approach for laboratory-scale synthesis due to the use of more manageable fluorinating agents compared to elemental fluorine.

-

Reaction of Sulfur Dichloride (SCl₂) with Sodium Fluoride (NaF): This is one of the most common and convenient laboratory methods for producing SF₄.[5] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, at elevated temperatures.[5] The quality of the NaF and pre-treatment, such as aging in the solvent, can significantly improve yields by increasing the effective surface area of the reagent.[5]

-

Reaction of Sulfur Dichloride (SCl₂) and Chlorine (Cl₂) with Sodium Fluoride (NaF): An alternative process involves the simultaneous reaction of SCl₂, Cl₂, and NaF.[2]

-

Reaction with Pyridine Polyhydrofluoride Complexes: Complexes of pyridine with hydrogen fluoride (Py·(HF)x) can serve as both the fluorinating agent and the reaction medium.[5] This method offers a way to handle HF in a more controlled manner. The reaction of SCl₂ with these complexes produces SF₄, which can be distilled from the reaction mixture.[5]

-

Reaction: 3SCl₂ + 4Py·HF → SF₄ + S₂Cl₂ + 4Py·HCl[5]

-

Quantitative Data on Synthesis Methods

The following tables summarize the quantitative data associated with the key synthesis methods described.

Table 1: Synthesis of SF₄ from Elemental Sulfur

| Fluorinating Agent | Reactants | Temperature (°C) | Solvent/Conditions | Yield (%) | Purity (%) | Reference |

| Fluorine (F₂) | S, F₂ | 310 - 350 | Tubular reactor | 90 - 97 | 92 | [4] |

| Fluorine (F₂) | S, F₂ | 140 - 180 | Vertical reactor, F₂/S ratio: 1/5 | up to 98.6 | up to 98 | [4][5] |

| Fluorine (F₂) | S, F₂ | -78 | Trichloromethane | up to 70 | - | [4][5] |

| Fluorine (F₂)/Oxygen (O₂) | S, F₂, O₂ | 195 | F/O ratio: 20/1 | up to 80.7 | - | [4][5] |

Table 2: Synthesis of SF₄ from Sulfur Chlorides

| Reactant | Fluorinating Agent | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Reference |

| SCl₂ | NaF | 70 - 80 | Acetonitrile | up to 90 (after distillation) | 90 | [5] |

| SCl₂ | NaF (pre-treated) | Room Temp (aging), then reaction | Acetonitrile | 95 - 98 | - | [5] |

| SCl₂ | Pyridine Polyhydrofluoride | 40 - 45 | Methylene chloride / Trichloroethane | 91 - 92.5 | 96.3 | [5] |

| SCl₂ | UF₆ | - | - | 69 - 78 | 96 | [5] |

| SCl₂ | Elemental Fluorine (F₂) | 0 - 30 | Sulfur-filled tubular reactor | 95 - 98 | - | [5] |

Experimental Protocols Overview

Due to the extreme hazards associated with sulfur tetrafluoride and its precursors (e.g., elemental fluorine, HF), this document does not provide detailed, step-by-step experimental protocols. The synthesis of SF₄ should only be attempted by trained professionals in facilities designed to handle highly toxic and reactive gases.

A general laboratory procedure using sulfur dichloride and sodium fluoride would involve the following stages:

-

Reagent Preparation: Thorough drying of all reagents and solvents is critical, as moisture will lead to the formation of HF and SO₂.[5] Sodium fluoride may be pre-treated or solvated in acetonitrile to increase its reactivity.[5]

-

Reaction Setup: The reaction is typically conducted in a sealed, pressure-rated reactor made of resistant materials (e.g., stainless steel, Hastelloy) equipped with a stirrer, pressure gauge, and inlet/outlet valves. The entire apparatus must be scrupulously dried and purged with an inert gas (e.g., nitrogen, argon).

-

Reaction Execution: Sulfur dichloride is added to a suspension of sodium fluoride in the chosen solvent (e.g., acetonitrile).[5] The mixture is then heated to the target temperature (e.g., 70-80 °C) and held for several hours.[5] The reaction progress is monitored by the pressure increase inside the reactor.

-

Product Isolation and Purification: The gaseous SF₄ product is separated from the reaction mixture by condensation into a cold trap (cooled with liquid nitrogen). By-products and unreacted starting materials remain in the reactor. Purification can be achieved through fractional distillation to remove impurities like thionyl fluoride (SOF₂).[5]

-

Neutralization: All waste streams, including residual gases and the reactor contents, must be carefully neutralized with a suitable basic solution (e.g., aqueous potassium hydroxide) to scrub toxic and corrosive components.[2]

Visualization of Synthesis Pathways

The following diagram illustrates the primary logical workflows for the synthesis of sulfur tetrafluoride.

Caption: Primary synthesis routes to Sulfur Tetrafluoride (SF₄).

References

- 1. Sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 2. Sulfur_tetrafluoride [chemeurope.com]

- 3. businessresearchinsights.com [businessresearchinsights.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. 3 SCl2 + 4 NaF → SF4 + S2Cl2 + 4 NaCl - Balanced equation | Chemical Equations online! [chemequations.com]

- 7. brainly.com [brainly.com]

- 8. SCl2 + 4 NaF + Cl2 → SF4 + 4 NaCl - Balanced equation | Chemical Equations online! [chemequations.com]

Sulfur Tetrafluoride (SF4): A Technical Guide to its Mechanism of Action in Deoxofluorination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur tetrafluoride (SF4) is a highly selective and potent deoxofluorinating agent used extensively in organic synthesis to convert oxygen-containing functional groups into their fluorinated counterparts.[1] Its ability to replace hydroxyl and carbonyl oxygens with fluorine atoms makes it an invaluable tool in the synthesis of organofluorine compounds, which are crucial components in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making SF4 a key reagent in drug discovery and development.[1]

However, SF4 is a hazardous, corrosive, and toxic gas (boiling point: -38 °C) that requires specialized handling in high-pressure apparatus.[3][4] Its reactions often generate hydrogen fluoride (HF) as a byproduct, adding to the handling challenges. Despite these difficulties, its unique reactivity profile ensures its continued use for transformations that are difficult to achieve with other reagents. This guide provides an in-depth exploration of the mechanisms of SF4-mediated fluorination, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

Core Mechanism of Action

The mechanism of fluorination by SF4 is complex, highly substrate-dependent, and not always fully elucidated. It is generally accepted that the reaction pathways can vary, involving SN1, SN2, or intramolecular fluoride delivery mechanisms depending on the substrate's structure and its ability to stabilize charged intermediates.[5] The presence of catalysts, most notably hydrogen fluoride (HF), which is often generated in situ or added, plays a crucial role by activating the SF4 molecule.[3]

Activation of SF4 by Hydrogen Fluoride (HF): HF protonates a fluorine atom on SF4, leading to the formation of the highly electrophilic trifluorosulfonium cation [SF3]+ and the bifluoride anion [HF2]−. This [SF3]+ cation is a key reactive species in many SF4-mediated fluorinations.[3]

SF4 + HF ⇌ [SF3]+ + [HF2]−

Fluorination of Alcohols

The conversion of alcohols to alkyl fluorides is one of the primary applications of SF4. The reaction's efficiency increases with the acidity of the alcohol.[6] The mechanism can proceed via SN1 or SN2 pathways.

-

SN2 Pathway: For primary and less-hindered secondary alcohols, the reaction is believed to proceed through an SN2 mechanism. The alcohol's oxygen atom attacks the sulfur of SF4 (or the [SF3]+ cation), displacing a fluoride ion. This forms an alkoxysulfur trifluoride intermediate (ROSF3). Subsequent nucleophilic attack by a fluoride ion (from [HF2]−) on the α-carbon, with the departure of the OSF2 group and HF, yields the alkyl fluoride with an inversion of stereochemistry.

-

SN1 Pathway: For tertiary, benzylic, or other alcohols that can form stable carbocations, an SN1 mechanism is more likely. The ROSF3 intermediate can dissociate to form a carbocation (R+), which is then captured by a fluoride ion. This pathway often leads to a mixture of stereoisomers and may result in rearrangement products.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Navigating the Reactive Environment of Sulfur Tetrafluoride: A Technical Guide to Material Compatibility

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals who utilize sulfur tetrafluoride (SF4) in their work. Given the highly reactive and corrosive nature of this versatile fluorinating agent, a thorough understanding of material compatibility is paramount for ensuring operational safety, experimental integrity, and equipment longevity. This document provides a comprehensive overview of compatible materials, summarizes available data, and outlines key considerations for handling and storage.

Executive Summary

Sulfur tetrafluoride is a colorless, corrosive gas that poses significant material compatibility challenges. It reacts vigorously with moisture, acids, and many organic materials, necessitating careful selection of all components in a system where it is used. This guide consolidates available information on the compatibility of various metals, polymers, and elastomers with SF4, highlighting suitable materials for handling and storage while underscoring areas where data is limited and further testing is imperative.

Material Compatibility: A Detailed Analysis

The selection of appropriate materials for use with sulfur tetrafluoride is critical to prevent equipment failure and ensure the safety of personnel. The following sections detail the compatibility of various material classes with SF4.

Metals

Key Considerations:

-

Moisture Content: The presence of moisture significantly increases the corrosivity of sulfur tetrafluoride, as it hydrolyzes to form highly corrosive hydrofluoric acid (HF) and thionyl fluoride (SOF2). Therefore, all system components must be thoroughly dried and purged before introducing SF4.

-

Temperature: Corrosion rates typically increase with temperature. Material selection must account for the operating temperature range of the process.

Table 1: Qualitative Compatibility of Metals with Sulfur Tetrafluoride

| Metal Family | Specific Alloy(s) | Compatibility Rating | Notes |

| Nickel Alloys | Monel®, Hastelloy® C-276 | Generally Good | Recommended for their resistance to fluoride and hydrogen fluoride corrosion. |

| Stainless Steels | 316, 304 | Conditional | May be suitable for dry SF4 at ambient temperatures. Susceptible to attack in the presence of moisture. |

| Carbon Steel | - | Not Recommended | Prone to corrosion, especially in the presence of moisture. |

| Copper and its Alloys | Brass, Bronze | Not Recommended | Reacts with sulfur compounds. |

| Aluminum | - | Not Recommended | Can be attacked by fluorides. |

| Precious Metals | Platinum, Gold | Good | Generally inert but cost-prohibitive for most applications. |

| Other | Quartz, Mercury | Good | Not attacked by sulfur tetrafluoride.[1] |

Disclaimer: The compatibility ratings in this table are qualitative and based on general chemical resistance principles. Users should conduct their own testing under specific operational conditions.

Polymers

Fluoropolymers are generally the materials of choice for applications involving highly reactive fluorinating agents like sulfur tetrafluoride due to their inherent chemical inertness.

Key Considerations:

-

Permeation: The potential for gas permeation through the polymer should be considered, especially in high-pressure applications.

-

Temperature Limits: The mechanical properties of polymers are highly dependent on temperature. The selected material must be suitable for the entire operating temperature range.

Table 2: Qualitative Compatibility of Polymers with Sulfur Tetrafluoride

| Polymer Family | Specific Material(s) | Compatibility Rating | Notes |

| Fluoropolymers | PTFE, FEP, PFA, ETFE | Excellent | Highly resistant to attack from SF4. Preferred materials for linings, seals, and tubing.[2][3] |

| Polyolefins | Polyethylene (PE), Polypropylene (PP) | Poor | Not recommended for direct contact with SF4. |

| Elastomers (as plastics) | - | See Section 2.3 | - |

Disclaimer: While fluoropolymers offer excellent resistance, it is crucial to verify compatibility with the specific grade of material and under the intended service conditions. Some fluorinated compounds can react with fluoropolymers under certain conditions.[2][3]

Elastomers

Elastomers are critical for sealing applications. However, exposure to sulfur tetrafluoride can cause swelling, embrittlement, and cracking in many common elastomers.[4]

Key Considerations:

-

Chemical Structure: The chemical backbone of the elastomer determines its resistance to SF4.

-

Temperature and Pressure: The performance of elastomers is significantly affected by temperature and pressure.

Table 3: Qualitative Compatibility of Elastomers with Sulfur Tetrafluoride

| Elastomer Family | Specific Material(s) | Compatibility Rating | Notes |

| Fluoroelastomers (FKM) | Viton® (specific grades) | Good to Excellent | Certain grades of FKM are recommended for SF4 service.[4] They offer good chemical resistance but can have limitations at very low temperatures. |

| Perfluoroelastomers (FFKM) | Kalrez®, Chemraz® | Excellent | Offer the broadest chemical resistance among elastomers, making them suitable for demanding SF4 applications. |

| Ethylene Propylene Diene Monomer (EPDM) | - | Poor | Generally not recommended for use with SF4. |

| Nitrile (Buna-N) | - | Poor | Not suitable for SF4 service. |

| Silicone | - | Poor | Degrades in the presence of SF4. |

Disclaimer: The selection of an appropriate elastomer grade is critical. Consultation with the seal manufacturer is strongly recommended to ensure the chosen material is suitable for the specific application's temperature, pressure, and chemical environment.

Experimental Protocols

Detailed, standardized experimental protocols for testing material compatibility specifically with sulfur tetrafluoride are not widely published. However, general methodologies for evaluating material performance in corrosive gas environments can be adapted. A typical experimental workflow would involve:

-

Material Coupon Preparation: Sourcing and preparing standardized coupons of the candidate materials. This includes cleaning, drying, and recording initial weight and dimensions.

-

Exposure Chamber Setup: A corrosion-resistant (e.g., Monel® or Hastelloy®) high-pressure chamber is required. The system must be designed to safely handle toxic and corrosive gases.

-

Environmental Control: The chamber is evacuated and purged with an inert gas to remove all traces of moisture and air. A controlled concentration of sulfur tetrafluoride is then introduced, and the temperature and pressure are set to the desired experimental conditions.

-

Exposure Duration: Coupons are exposed to the SF4 environment for a predetermined period.

-

Post-Exposure Analysis: After exposure, the coupons are carefully removed, cleaned, and re-weighed. Visual inspection for signs of corrosion, pitting, or degradation is performed. For polymers and elastomers, changes in mechanical properties such as tensile strength, elongation, and hardness are measured.

Visualization of Material Selection Logic

The following diagram illustrates a simplified logical workflow for selecting materials compatible with sulfur tetrafluoride based on the information presented in this guide.

Handling and Storage Recommendations

Proper handling and storage procedures are essential when working with sulfur tetrafluoride.[5][6][7][8]

-

Ventilation: Always handle sulfur tetrafluoride in a well-ventilated area, preferably within a fume hood.[5]

-

Cylinder Storage: Cylinders should be stored upright in a cool, dry, and well-ventilated area away from direct sunlight and heat.[5][6] They must be secured to prevent falling.

-

Material Incompatibility: Store SF4 cylinders away from incompatible materials, especially water, acids, and flammable materials.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn when handling SF4.[7][8] In case of potential exposure to the liquefied gas, specialized clothing to prevent frostbite is necessary.[7]

-

Leak Detection: Use a gas detection system to monitor for leaks.

Conclusion and Future Outlook

The selection of materials for use with sulfur tetrafluoride requires careful consideration of the chemical's high reactivity. Fluoropolymers and specific grades of fluoroelastomers, along with nickel-based alloys, are generally the most suitable materials. However, the lack of comprehensive, publicly available quantitative data underscores the critical need for application-specific testing. As the use of sulfur tetrafluoride in pharmaceuticals and other advanced applications continues to grow, there is a clear need for further research into material compatibility to establish broader and more quantitative guidelines. Researchers and professionals are strongly encouraged to consult with material suppliers and conduct rigorous testing to ensure the safety and success of their work.

References

- 1. Sulfur tetrafluoride | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]

- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 4. marcorubber.com [marcorubber.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. airgas.com [airgas.com]

- 7. nj.gov [nj.gov]

- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

The Discovery and Pioneering Synthesis of Sulfur Tetrafluoride: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and seminal synthesis of sulfur tetrafluoride (SF₄), a compound that has become an indispensable reagent in modern synthetic chemistry, particularly in the development of pharmaceuticals and specialty materials. We will explore the early, often challenging, efforts to isolate this reactive gas, detail the first successful experimental protocol, and present key physical and chemical data from foundational studies.

Early Investigations and the Dawn of a New Fluorinating Agent

The journey to isolate and characterize sulfur tetrafluoride was not straightforward. While initial reports of its formation surfaced in 1929, these early claims were met with skepticism and proved difficult to reproduce.[1] It was not until the mid-20th century that a reliable and verifiable synthesis was achieved, marking a significant milestone in fluorine chemistry. The development of robust synthetic methods paved the way for the exploration of SF₄'s unique properties and its eventual application as a powerful and selective fluorinating agent.[2][3]

The timeline below highlights the key moments in the discovery and early understanding of sulfur tetrafluoride.

Caption: Key milestones in the discovery and early application of sulfur tetrafluoride.

The First Verifiable Synthesis: The Brown and Robinson Protocol

The first reproducible synthesis of sulfur tetrafluoride was accomplished in 1955 by F. Brown and P. L. Robinson. Their method involved the direct fluorination of elemental sulfur under carefully controlled, low-temperature conditions. This breakthrough provided the scientific community with a reliable source of SF₄, enabling detailed studies of its structure and reactivity.

Experimental Methodology

The following protocol is based on the description of the Brown and Robinson experiment.[1][4]

Objective: To synthesize sulfur tetrafluoride by the direct fluorination of elemental sulfur.

Reactants:

-

Elemental sulfur

-

Fluorine gas, diluted with nitrogen (1:3 ratio)[4]

Apparatus:

-

A glass flask to serve as the reaction vessel.

-

A cooling bath consisting of ethanol and dry ice to maintain a low reaction temperature.

-

A gas delivery system for the controlled introduction of the fluorine-nitrogen mixture.

-

A trapping system to collect the product.

Procedure:

-

A layer of elemental sulfur was placed on the inner surface of the glass reaction flask.

-

The flask was immersed in a cooling bath of ethanol and dry ice to maintain a temperature of approximately -75 °C.[1]

-

A gaseous mixture of fluorine diluted with nitrogen was passed over the cooled sulfur.

-

The volatile product, sulfur tetrafluoride, was collected in a cold trap.

-

The crude product was then purified by fractional distillation to remove impurities such as thionyl fluoride (SOF₂) and sulfur hexafluoride (SF₆).

The yield of this pioneering synthesis was reported to be around 40%.[4]

The experimental workflow for this seminal synthesis is illustrated in the diagram below.

Caption: A schematic of the experimental workflow for the first reliable synthesis of SF₄.

Early Characterization: Physical and Structural Properties

Following its successful synthesis, scientific efforts turned towards characterizing the physical and structural properties of sulfur tetrafluoride. Early studies revealed it to be a colorless, corrosive gas at room temperature.[5][6] The table below summarizes key quantitative data from these initial investigations.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molecular Weight | 108.07 g/mol | [5] |

| Melting Point | -121.0 °C | [5][7] |

| Boiling Point | -38 °C | [5][7] |

| Density (liquid at -73°C) | 1.919 g/cm³ | [4] |

| Vapor Pressure (at 22°C) | 10.5 atm | [5] |

| Structural Parameters | ||

| Molecular Geometry | See-saw (C₂ᵥ symmetry) | [5] |

| S–F (axial) Bond Length | 164.3 pm | [5] |

| S–F (equatorial) Bond Length | 154.2 pm | [5] |

| F(axial)-S-F(axial) Angle | 173.1° | |

| F(equatorial)-S-F(equatorial) Angle | 101.6° |

The determination of sulfur tetrafluoride's see-saw molecular geometry, a consequence of the central sulfur atom having one lone pair of electrons, was a significant finding. This structure, with its distinct axial and equatorial fluorine atoms, is crucial to understanding the molecule's reactivity. The 19F NMR spectrum of SF₄ notably shows only a single signal at room temperature, which is due to the rapid exchange of the axial and equatorial fluorine atoms via pseudorotation.[5]

Conclusion

The discovery and first reliable synthesis of sulfur tetrafluoride by Brown and Robinson in 1955 were pivotal moments in the history of fluorine chemistry. Their work not only provided a viable route to this important molecule but also opened the door for extensive research into its properties and synthetic applications. The early characterization of its physical and structural features laid the groundwork for understanding its unique reactivity, which continues to be exploited in the development of novel pharmaceuticals and advanced materials. This technical guide serves as a testament to the foundational research that has enabled sulfur tetrafluoride to become a cornerstone of modern organofluorine synthesis.

References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. Sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 6. Sulfur tetrafluoride | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WebElements Periodic Table » Sulfur » sulphur tetrafluoride [winter.group.shef.ac.uk]

Toxicological Profile of Sulfur Tetrafluoride Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur tetrafluoride (SF₄) is a colorless, highly reactive gas with a distinct sulfurous odor.[1][2][3][4] It is a potent and corrosive chemical, primarily used as a fluorinating agent in the synthesis of organic and inorganic compounds.[2] The toxicological profile of sulfur tetrafluoride is of significant concern due to its severe irritant effects on the skin, eyes, and respiratory tract.[1][3][4][5] The primary mechanism of its toxicity is not from the molecule itself, but from its rapid hydrolysis upon contact with moisture to form highly corrosive and toxic byproducts, namely hydrogen fluoride (HF) and sulfur dioxide (SO₂).[6] This guide provides a comprehensive overview of the toxicological data available for sulfur tetrafluoride, including its physicochemical properties, toxicokinetics, and effects on various organ systems. Detailed experimental protocols for key toxicological studies are described, and quantitative data are summarized for ease of reference.

Physicochemical Properties

A summary of the key physicochemical properties of sulfur tetrafluoride is presented in Table 1. This information is critical for understanding its behavior and potential for exposure.

Table 1: Physicochemical Properties of Sulfur Tetrafluoride

| Property | Value | Reference |

| Chemical Formula | SF₄ | [3] |

| Molecular Weight | 108.06 g/mol | [4] |

| Appearance | Colorless gas | [1][3][4] |

| Odor | Distinct sulfur-like/sulfur dioxide-like odor | [1][3] |

| Boiling Point | -40 °C (-40 °F) at 760 mmHg | [4] |

| Melting Point | -121.0 °C (-185.8 °F) | |

| Vapor Pressure | 10.5 atm at 21.1 °C (70 °F) | |

| Vapor Density | 3.78 (Air = 1) | |

| Water Solubility | Reacts violently with water | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Due to its high reactivity, the toxicokinetics of sulfur tetrafluoride are primarily dictated by its hydrolysis products.

-

Absorption: Inhalation is the primary route of exposure.[5] Upon inhalation, sulfur tetrafluoride gas rapidly comes into contact with the moist surfaces of the respiratory tract and hydrolyzes. Dermal and ocular absorption are also significant routes of exposure, with the hydrolysis occurring on the skin and eye surfaces.

-

Distribution: The distribution of sulfur tetrafluoride itself is limited due to its rapid breakdown. However, its hydrolysis products, hydrogen fluoride and sulfur dioxide, are absorbed and can be distributed systemically. Fluoride ions from HF can be distributed to and accumulate in bones and teeth.[7]

-

Metabolism: The primary "metabolism" of sulfur tetrafluoride is its abiotic hydrolysis. There is no evidence of enzymatic metabolism of the parent compound.

-

Excretion: Fluoride is primarily excreted through the urine.[8]

Mechanism of Toxicity

The toxicity of sulfur tetrafluoride is a direct result of its rapid and exothermic reaction with water, which produces hydrogen fluoride and sulfur dioxide.

SF₄ + 2H₂O → SO₂ + 4HF

These hydrolysis products are responsible for the severe corrosive effects observed upon exposure.

Hydrogen Fluoride (HF) Toxicity

Hydrogen fluoride is a highly corrosive acid that causes severe burns upon contact with any tissue. The fluoride ion readily penetrates tissues, causing cellular necrosis and decalcification.[9] Systemically, fluoride ions can bind to calcium and magnesium, leading to hypocalcemia and hypomagnesemia, which can result in cardiac arrhythmias and other severe systemic effects.[9]

Sulfur Dioxide (SO₂) Toxicity

Sulfur dioxide is a severe irritant to the mucous membranes of the respiratory tract, eyes, and skin.[10] In the respiratory system, it can induce bronchoconstriction, particularly in asthmatic individuals.[11] SO₂ can also lead to the formation of sulfurous acid on moist surfaces, further contributing to its irritant properties.

Toxicological Studies

Acute Toxicity

Sulfur tetrafluoride is highly toxic via the inhalation route.

Table 2: Acute Inhalation Toxicity of Sulfur Tetrafluoride in Animals

| Species | Exposure Duration | LC50 | Observed Effects | Reference |

| Rat | 4 hours | 20 ppm | Lethal | [6] |

| Rat | 4 hours | 19 ppm/4h | LCLo | |

| Rat | 10 days (4h/day) | 4 ppm | Nasal discharge, dyspnea, weakness, emphysema | [6] |

The objective of an acute inhalation toxicity study is to determine the median lethal concentration (LC50) of a substance.[12][13][14]

-

Test Animals: Young, healthy adult rats are typically used.[15]

-

Exposure System: Animals are exposed in dynamic inhalation chambers, either whole-body or nose-only.[16]

-

Concentration: A range of concentrations are tested to determine the LC50.

-

Duration: A single 4-hour exposure is standard.[15]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-exposure.[12][14]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Dermal and Ocular Toxicity

Sulfur tetrafluoride is a severe irritant to the skin and eyes.[1][3][4] Direct contact can cause severe burns and permanent damage.

This test evaluates the potential of a substance to cause skin irritation or corrosion.[2][17][18][19]

-

Test Animals: Albino rabbits are the preferred species.[17][18][19]

-

Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin.[17][18]

-

Exposure: The application site is covered with a semi-occlusive dressing for 4 hours.[17][18][19]

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and observations may continue for up to 14 days to assess reversibility.[18]

This test assesses the potential of a substance to cause eye irritation or corrosion.[1][20][21][22][23]

-

Test Animals: Albino rabbits are typically used.[22]

-

Application: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[20][22]

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation, and observations can continue for up to 21 days.[21][22]

Chronic Toxicity

The primary concern with chronic exposure to sulfur tetrafluoride is fluorosis, resulting from the systemic absorption of fluoride ions.[7] Fluorosis is characterized by the mottling of teeth and, in more severe cases, skeletal changes.[7][24]

Human Health Effects

Accidental human exposure to sulfur tetrafluoride has been reported, primarily in occupational settings. Symptoms of acute inhalation exposure include severe irritation of the eyes, nose, and throat, coughing, shortness of breath, and chest tightness, which can progress to pulmonary edema.[7]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no data available to assess the carcinogenic, mutagenic, or reproductive toxicity of sulfur tetrafluoride.

Exposure Limits

To protect workers from the harmful effects of sulfur tetrafluoride, several organizations have established occupational exposure limits.

Table 3: Occupational Exposure Limits for Sulfur Tetrafluoride

| Organization | Limit | Value |

| NIOSH | REL (Recommended Exposure Limit) - Ceiling | 0.1 ppm (0.4 mg/m³) |

| ACGIH | TLV (Threshold Limit Value) - Ceiling | 0.1 ppm (0.4 mg/m³) |

Conclusion

Sulfur tetrafluoride is a highly toxic and corrosive gas, with its primary hazard stemming from its rapid hydrolysis to hydrogen fluoride and sulfur dioxide. Acute exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract, potentially leading to life-threatening pulmonary edema. Chronic exposure may result in fluorosis. Due to its high reactivity and toxicity, stringent safety precautions and engineering controls are essential when handling this chemical. Further research is needed to evaluate its potential for carcinogenicity, mutagenicity, and reproductive toxicity.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Sulfur tetrafluoride | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SULFUR TETRAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ODM. Is Sulfur Tetrafluoride Gas Toxic? [taiyugas.com]

- 6. 1988 OSHA PEL Project - Sulfur Tetrafluoride | NIOSH | CDC [cdc.gov]

- 7. nj.gov [nj.gov]

- 8. Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. Sulfur Dioxide Effects on Health - Air (U.S. National Park Service) [nps.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Sulfur Dioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 16. Exposing Animals to Oxidant Gases: Nose Only vs. Whole Body - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. nucro-technics.com [nucro-technics.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. Dental fluorosis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Deoxofluorination using Sulfur Tetrafluoride (SF₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur tetrafluoride (SF₄) is a powerful and versatile deoxofluorinating agent used to convert various oxygen-containing functional groups into their corresponding fluoro-derivatives.[1][2] This reagent is particularly effective for the synthesis of organofluorine compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom. SF₄ can transform alcohols into alkyl fluorides, aldehydes and ketones into geminal difluorides, and carboxylic acids into trifluoromethyl compounds or acyl fluorides.[1][2]

Despite its utility, SF₄ is a toxic and corrosive gas that requires specialized handling and equipment.[1] This document provides detailed application notes and protocols for conducting deoxofluorination reactions with SF₄, with a focus on both traditional batch processing and modern continuous flow methodologies, which offer enhanced safety profiles.[1]

Safety Precautions

Sulfur tetrafluoride is a hazardous gas that is toxic upon inhalation and corrosive to skin, eyes, and the respiratory tract. It reacts with moisture to form highly corrosive and toxic hydrogen fluoride (HF). Therefore, all manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A gas-tight chemical protection suit with self-contained breathing apparatus may be necessary for handling larger quantities or in case of a leak. Reactions are typically performed in specialized equipment such as autoclaves for batch processes or in closed continuous flow systems to prevent exposure.[1]

Reaction Mechanisms

The mechanism of deoxofluorination with SF₄ is believed to be analogous to chlorination with phosphorus pentachloride (PCl₅).[2] The reaction can be catalyzed by hydrogen fluoride (HF), which activates the SF₄ molecule.[2]

Deoxofluorination of Alcohols

The reaction of SF₄ with alcohols is thought to proceed through an alkoxysulfur trifluoride intermediate. For primary and secondary alcohols, the reaction generally follows an Sₙ2 pathway, resulting in an inversion of stereochemistry.[1]

Deoxofluorination of Carbonyl Compounds

For aldehydes and ketones, SF₄ is believed to initially add across the carbonyl double bond to form an intermediate which then decomposes to the geminal difluoride and thionyl fluoride (SOF₂).[2]

Quantitative Data Summary

The following tables summarize the yields of deoxofluorination reactions with SF₄ for various substrates under different conditions.

Table 1: Deoxofluorination of Alcohols

| Substrate | Product | Reagent/Conditions | Yield (%) | Reference |

| Phenylethanol | 2-Fluoro-1-phenylethane | 1 equiv. SF₄, 1 equiv. pyridine, cyclohexane, -50°C, 5 min (Batch) | 35 (isolated) | [1] |

| Phenylethanol | 2-Fluoro-1-phenylethane | 1 equiv. SF₄, 1 equiv. Et₃N, 50°C, 4.6 min (Flow) | 83 (isolated) | [1] |

| Benzyl alcohol | Benzyl fluoride | 1 equiv. SF₄, 1 equiv. DIPEA, 50°C, 4.6 min (Flow) | 83 (GC) | [1] |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | 1 equiv. SF₄, 1 equiv. Et₃N, 50°C, 4.6 min (Flow) | >99 (GC) | [1] |

| (-)-Methyl-L-lactate | (+)-Methyl-2-fluoropropanoate | 1 equiv. SF₄, 1 equiv. Et₃N, 50°C, 4.6 min (Flow) | 81 (GC, 99% ee) | [1] |

| (-)-Menthol | (+)-Fluoromenthane | 1 equiv. SF₄, 1 equiv. Et₃N, 50°C, 4.6 min (Flow) | 60 (GC, 99% ee) | [1] |

Table 2: Deoxofluorination of Aldehydes

| Substrate | Product | Reagent/Conditions | Yield (%) | Reference |

| Phenylpropionaldehyde | 1,1-Difluoro-3-phenylpropane | 2 equiv. SF₄, 1 equiv. Et₃N, EtOAc, 75°C, 10 min (Flow) | 97 (GC) | [1] |

| Benzaldehyde | (Difluoromethyl)benzene | 2 equiv. SF₄, 1 equiv. Et₃N, EtOAc, 75°C, 10 min (Flow) | 78 (GC) | [1] |

| 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | 2 equiv. SF₄, 1 equiv. Et₃N, EtOAc, 75°C, 10 min (Flow) | >99 (GC) | [1] |

| Cyclohexanecarbaldehyde | (Difluoromethyl)cyclohexane | 2 equiv. SF₄, 1 equiv. Et₃N, EtOAc, 75°C, 10 min (Flow) | 75 (GC) | [1] |

Table 3: Deoxofluorination of Carboxylic Acids

| Substrate | Product | Reagent/Conditions | Yield (%) | Reference |

| Benzoic acid | Benzoyl fluoride | 4 equiv. SF₄, 4 equiv. Et₃N, 75°C, 10 min (Flow) | >99 (GC) | [1] |

| 4-Nitrobenzoic acid | 4-Nitrobenzoyl fluoride | 1 equiv. SF₄, 1 equiv. Et₃N, 50°C, 4.6 min (Flow) | 85 (GC) | [1] |

| Phenylpropionic acid | Phenylpropionyl fluoride | 1 equiv. SF₄, 1 equiv. Et₃N, 50°C, 4.6 min (Flow) | >99 (GC) | [1] |

| Cyclohexanecarboxylic acid | Cyclohexanecarbonyl fluoride | 1 equiv. SF₄, 1 equiv. Et₃N, 50°C, 4.6 min (Flow) | >99 (GC) | [1] |

Experimental Protocols

Protocol 1: General Batch Procedure for Deoxofluorination of Alcohols (Low Temperature)

This protocol is adapted from the batch synthesis of 2-fluoro-1-phenylethane.[1]

Materials:

-

Substrate (e.g., phenylethanol)

-

Sulfur tetrafluoride (condensed)

-

Pyridine (or other suitable base)

-

Anhydrous cyclohexane (solvent)

-

High-pressure autoclave or a suitable pressure-resistant reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple.

Procedure:

-

To a pre-dried and inerted autoclave, add a solution of the alcohol (1.0 equiv) and pyridine (1.0 equiv) in anhydrous cyclohexane.

-

Cool the reactor to -78 °C using a dry ice/acetone bath.

-

Carefully condense a required amount of SF₄ (1.0 equiv) into the reactor.

-

Seal the reactor and warm it to -50 °C.

-

Stir the reaction mixture at -50 °C for the specified time (e.g., 5 minutes).

-

After the reaction is complete, cool the reactor back to -78 °C and slowly vent the excess SF₄ through a scrubbing system containing aqueous potassium hydroxide (KOH).

-

Once the pressure is released, open the reactor and carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Continuous Flow Deoxofluorination of Alcohols, Aldehydes, and Carboxylic Acids

This protocol describes a general setup for continuous flow deoxofluorination, which offers improved safety and control over reaction conditions.[1]

Equipment:

-

A continuous flow reactor system equipped with:

-

Mass flow controller for SF₄ gas.

-

Syringe pump for the liquid substrate solution.

-

T-mixer for combining gas and liquid streams.

-

Heated coil reactor.

-

Back pressure regulator.

-

Gas-liquid separator.

-

Quenching and collection vessels.

-

Procedure:

-

Prepare a stock solution of the substrate (e.g., 0.5 M in ethyl acetate) containing the appropriate base (e.g., 1.0 equiv of Et₃N or DIPEA).

-

Set up the continuous flow reactor as depicted in Figure 2.

-

Set the desired temperature for the coil reactor (e.g., 50-75 °C).

-

Set the back pressure regulator to maintain a constant pressure in the system.

-

Start the flow of the substrate solution using the syringe pump at a defined flow rate.

-

Introduce SF₄ gas into the system through the mass flow controller at a flow rate calculated to achieve the desired stoichiometry (e.g., 1-2 equivalents).

-

The gas and liquid streams are mixed in the T-mixer and enter the heated coil reactor where the reaction takes place. The residence time is determined by the reactor volume and the total flow rate.

-

After the reactor, the stream passes through the back pressure regulator and into the gas-liquid separator.

-

The gaseous stream is directed to a scrubbing system containing aqueous NaOH.

-

The liquid stream, containing the product, is collected in a vessel containing a quenching solution (e.g., saturated NaHCO₃).

-

The collected organic phase is then separated, washed, dried, and concentrated.

-

The product is purified by standard methods such as column chromatography or distillation.

This continuous flow method significantly reduces the inventory of hazardous SF₄ at any given time and allows for precise control over reaction parameters, leading to improved yields and safety.[1]

References

Application Notes and Protocols for the Fluorination of Alcohols with Sulfur Tetrafluoride (SF4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur tetrafluoride (SF4) is a potent and highly selective reagent for the deoxofluorination of alcohols to the corresponding alkyl fluorides.[1][2] This transformation is of significant interest in the pharmaceutical, agrochemical, and materials science industries, as the introduction of fluorine can dramatically alter a molecule's biological activity, stability, and reactivity.[1] While effective, SF4 is a toxic and corrosive gas that requires specialized equipment and handling procedures.[3][4][5][6] These application notes provide a comprehensive overview of the protocol for the fluorination of alcohols using SF4, with a strong emphasis on safety, reaction conditions, and recent advancements that improve the safety profile of this transformation.[7][8]

Safety Precautions

Warning: Sulfur tetrafluoride is a highly toxic, corrosive, and moisture-sensitive gas.[2][3][4] It reacts violently with water to release dangerous hydrogen fluoride (HF) gas.[2][5] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear a full-face shield, safety goggles, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.[3][9] A gas-tight chemical protection suit with a self-contained breathing apparatus (SCBA) is required for handling larger quantities or in case of a leak.[5]

-

Ventilation: All work must be conducted in a certified chemical fume hood with excellent airflow.[3][4]

-

Equipment: Reactions are typically performed in specialized pressure vessels (autoclaves) made of stainless steel or Hastelloy.[10][11] Standard glassware is not suitable as SF4 and the byproduct HF will etch it.[5]

-

Emergency Procedures: Emergency shower and eyewash stations must be readily accessible.[4] Personnel should be trained in emergency procedures for SF4 exposure.[3][6] In case of inhalation, move the victim to fresh air and seek immediate medical attention.[6][9] For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][9]

Reaction Mechanism and Scope

The fluorination of alcohols with SF4 is thought to proceed through an alkoxysulfur trifluoride intermediate. The reaction mechanism can vary depending on the substrate and reaction conditions, potentially following SN1, SN2, or SNi pathways.[12][13] The reactivity of alcohols towards SF4 is influenced by their acidity, with more acidic alcohols reacting more readily.[11]

-

Primary Alcohols: Generally require more forcing conditions. The addition of a catalyst such as hydrogen fluoride (HF) is often necessary.[11] However, recent methods using a base like triethylamine or pyridine in a continuous flow setup have shown success under milder conditions.[7]

-

Secondary Alcohols: React with SF4, often with inversion of stereochemistry, suggesting an SN2-type mechanism.[7]

-

Tertiary Alcohols: Can also be fluorinated, though elimination side products may be more prevalent.[11]

-

Acidic Alcohols: Alcohols with electron-withdrawing groups, such as polyfluorinated alcohols, are particularly good substrates for this reaction and often react under milder conditions.[10][11]

Experimental Protocols

General Protocol for Batch Fluorination in an Autoclave

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol substrate

-

Sulfur tetrafluoride (SF4) gas

-

Anhydrous solvent (e.g., dichloromethane, cyclohexane)

-

Hydrogen fluoride (HF) (optional, as catalyst) or a base (e.g., pyridine, triethylamine) (optional, as HF scavenger)[11][14]

-

Stainless steel or Hastelloy autoclave equipped with a stirrer, pressure gauge, and gas inlet/outlet valves.

-

Scrubbing system for toxic gases (e.g., aqueous KOH).

Procedure:

-

Place the alcohol substrate and anhydrous solvent into the autoclave.

-

Seal the autoclave and cool it to -78 °C using a dry ice/acetone bath.

-

Evacuate the autoclave to remove air and moisture.[11]

-

Condense the required amount of SF4 gas into the cooled autoclave.[11] If using a catalyst or base, it can be added at this stage.

-

Allow the autoclave to warm to the desired reaction temperature (see Table 1 for examples) and stir for the specified time.

-

After the reaction is complete, cool the autoclave back to -78 °C.

-

Slowly vent the excess SF4 and other gaseous byproducts through a scrubbing solution (e.g., 40% aq KOH).[11]

-

Once the pressure has equalized, open the autoclave in a well-ventilated fume hood.

-

Quench the reaction mixture by carefully pouring it into a stirred, cooled solution of aqueous base (e.g., saturated NaHCO3 or KOH) to neutralize the remaining acidic species.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.

Protocol for Continuous Flow Fluorination (Improved Safety Profile)

A recent development involves the use of SF4 in a continuous flow system, which offers significant safety advantages by minimizing the amount of SF4 in use at any given time and avoiding the need for exogenous HF.[7][8]

Materials:

-

Alcohol substrate

-

Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous ethyl acetate (EtOAc)

-

Sulfur tetrafluoride (SF4) gas cylinder with a mass flow controller

-

Continuous flow reactor system (e.g., microreactor or tube reactor) with a back-pressure regulator

-

Inline monitoring (optional, e.g., inline NMR)[7]

Optimized Conditions for Phenylethanol: [7]

-

Substrate concentration: 0.5 M in EtOAc

-

SF4: 1 equivalent

-

Base: 1 equivalent of Et3N

-

Temperature: 50 °C

-

Residence time: 4.6 minutes

General Procedure:

-

Prepare a solution of the alcohol substrate and the base in the anhydrous solvent.

-

Set up the continuous flow reactor with the desired temperature and back pressure.

-

Pump the substrate solution and the SF4 gas (at a controlled flow rate) into a T-mixer where they combine before entering the heated reactor.

-

The reaction mixture flows through the reactor for the specified residence time.

-

The output from the reactor is then collected, and the product can be isolated using standard workup procedures as described in the batch protocol.

Data Presentation

Table 1: Reaction Conditions and Yields for the Fluorination of Various Alcohols with SF4.

| Alcohol Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,2-Dinitropropane-1,3-diol | SF4 (excess), 85-90 °C, 8 h | 1,3-Difluoro-2,2-dinitropropane | 62 | [11] |

| α,α,ω-Trihydro-perfluoroalkanol | SF4 (1.5 equiv), 100-150 °C, 6-10 h | α,α,ω-Trihydro-perfluoroalkane | 65-100 | [11] |

| Pentafluorobenzyl alcohol | SF4, 85 °C, 20 h | 1,2,3,4,5-Pentafluoro-6-(fluoromethyl)benzene | 80 | [11] |

| Furfuryl alcohol | SF4, Et3N, cyclohexane, -50 °C, 5 min | 2-(Fluoromethyl)furan | 18 | [11] |

| 2-Phenylethanol | SF4, pyridine, cyclohexane, -50 °C, 5 min | 1-Fluoro-2-phenylethane | 35 | [11] |

| 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol | SF4 (2.5 equiv), 150 °C, 8 h | [Tetrafluoro-1-(trifluoromethyl)ethyl]benzene | 91 | [11] |

| Phenylethanol (Flow) | 1 equiv SF4, 1 equiv Et3N, EtOAc, 50 °C, 4.6 min | 2-Fluoro-1-phenylethane | 83 (isolated) | [7] |

| Benzyl alcohol (Flow) | 1 equiv SF4, 1 equiv DIPEA, EtOAc, 50 °C, 4.6 min | Benzyl fluoride | 85 (GC-FID) | [7] |

| (R)-2-Octanol (Flow) | 1 equiv SF4, 1 equiv Et3N, EtOAc, 50 °C, 4.6 min | (S)-2-Fluorooctane | 65 (GC-FID) | [7] |

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. Sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 3. ODM. Is Sulfur Tetrafluoride Gas Toxic? [taiyugas.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. ICSC 1456 - SULFUR TETRAFLUORIDE [inchem.org]

- 6. SULFUR TETRAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nj.gov [nj.gov]

- 10. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 13. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 14. opus.uleth.ca [opus.uleth.ca]

Application Notes and Protocols: Sulfur Tetrafluoride (SF4) in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur tetrafluoride (SF4) is a powerful and versatile fluorinating agent with significant applications in pharmaceutical manufacturing. Its primary utility lies in the selective conversion of various oxygen-containing functional groups into their fluorinated counterparts. The introduction of fluorine into drug molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target receptors.[1][2]

This document provides detailed application notes, experimental protocols, and safety guidelines for the use of sulfur tetrafluoride in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Synthesis

The principal application of SF4 in pharmaceutical synthesis is deoxofluorination, the replacement of an oxygen atom with fluorine. This transformation is particularly valuable for the synthesis of gem-difluoro compounds and trifluoromethyl groups, which are prevalent motifs in modern pharmaceuticals.[1][3]

Primary Functional Group Transformations with SF4:

-

Alcohols to Alkyl Fluorides: R-OH → R-F

-

Aldehydes to gem-Difluorides: R-CHO → R-CHF₂

-

Ketones to gem-Difluorides: R-C(O)-R' → R-CF₂-R'

-

Carboxylic Acids to Trifluoromethyl Compounds: R-COOH → R-CF₃

These reactions are crucial for the synthesis of a wide range of fluorinated building blocks and APIs, including fluorinated steroids and heterocycles.[2][4]

Comparative Overview of Deoxofluorinating Agents

While SF4 is a highly effective reagent, its hazardous nature has led to the development of alternative, easier-to-handle reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The choice of reagent often depends on the specific substrate, reaction scale, and safety considerations.[2][5]

| Feature | Sulfur Tetrafluoride (SF4) | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor |

| Physical Form | Colorless gas | Liquid | Liquid |

| Reactivity | High, can fluorinate a wide range of functional groups.[1] | Milder than SF4, good for many alcohol and carbonyl fluorinations.[5] | Similar reactivity to DAST, sometimes with better yields and selectivity.[5] |

| Thermal Stability | Stable at room temperature. | Thermally unstable, can decompose violently above 90°C.[6] | More thermally stable than DAST.[6] |

| Handling | Requires specialized equipment (e.g., autoclaves or continuous flow reactors) due to its toxicity and gaseous nature.[1][3] | Easier to handle than SF4 as a liquid, but still requires caution due to its reactivity and potential for decomposition.[5] | Easier to handle than SF4, similar to DAST.[5] |

| Byproducts | Generates HF, which can be corrosive.[1] | Can generate HF and lead to elimination side products.[7] | Can generate HF, but sometimes with fewer side products than DAST.[5] |

| Cost | Relatively inexpensive.[1] | More expensive than SF4. | More expensive than SF4. |

| Selectivity | Can be highly selective, especially in continuous flow systems.[3] | Can lead to elimination byproducts, especially with sensitive substrates.[7] | Often shows improved selectivity over DAST with reduced elimination byproducts.[5] |

Experimental Protocols